molecular formula C7H9NO2 B1599737 Methyl pyridine-1(2H)-carboxylate CAS No. 33707-36-7

Methyl pyridine-1(2H)-carboxylate

Cat. No. B1599737
CAS RN: 33707-36-7
M. Wt: 139.15 g/mol
InChI Key: CMUHZRATLMUDJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl pyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl pyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl pyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33707-36-7

Product Name

Methyl pyridine-1(2H)-carboxylate

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

methyl 2H-pyridine-1-carboxylate

InChI

InChI=1S/C7H9NO2/c1-10-7(9)8-5-3-2-4-6-8/h2-5H,6H2,1H3

InChI Key

CMUHZRATLMUDJI-UHFFFAOYSA-N

SMILES

COC(=O)N1CC=CC=C1

Canonical SMILES

COC(=O)N1CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl chloroformate (30.9 mL/400 mmol) was added via syringe to a mixture of pyridine (31.6 g/400 mmol) and sodium borohydride (16.0 g/420 mmol) in methanol (150 mL) at -78° C. Stirred for two hours then poured in to water then extracted with diethyl ether (3×300 mL). The extracts were dried over NaCl/Na2SO4 then evaporated. The residue was purified by preparative chromatography using silica gel eluting with ethyl acetate/hexanes to yield the 1-(methoxycarbonyl)-1,2-dihydropyridine, 1A (20.2 g/130 mmol).
Quantity
30.9 mL
Type
reactant
Reaction Step One
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.